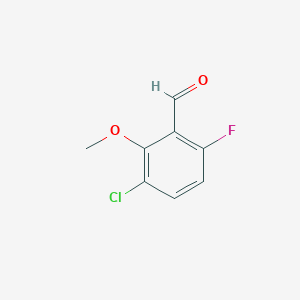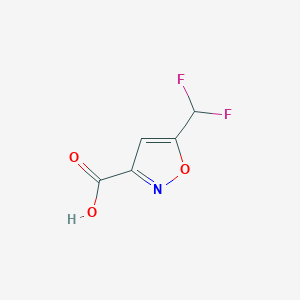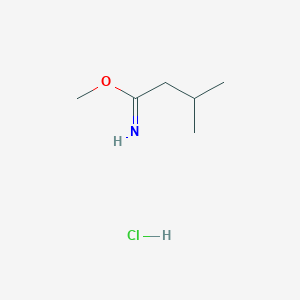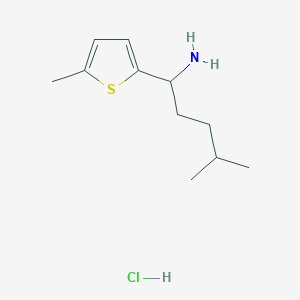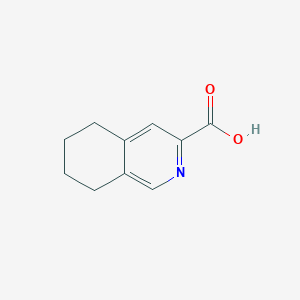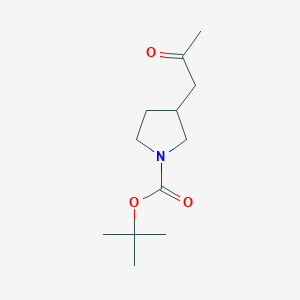
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1448246-69-2 . It has a molecular weight of 227.3 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate is 1S/C12H21NO3/c1-9(14)7-10-5-6-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 227.3 .Scientific Research Applications
Synthesis of Nitroxides
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate: is used in the synthesis of pyrrolidine nitroxides . These nitroxides are stable free radicals with applications in various scientific fields. They are particularly known for their high resistance to bioreduction, making them suitable for Electron Paramagnetic Resonance (EPR) measurements inside living cells or for functional imaging using MRI or EPRI techniques.
Precursor for Bioactive Compounds
The compound serves as a precursor in the synthesis of biologically active natural products . For instance, it can be used to create indole derivatives with enyne or diene substituents, which are significant scaffolds in the synthesis of natural products isolated from plants, bacteria, and fungi.
Organic Synthesis
In organic synthesis, Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate is a valuable intermediate. It can be utilized in the preparation of various organometallic compounds, which are essential in creating complex molecules for pharmaceuticals and materials science .
Medicinal Chemistry
This compound is instrumental in medicinal chemistry, where it’s used to develop new drugs. Its structure is versatile, allowing for the introduction of various functional groups that can lead to the discovery of novel therapeutic agents .
Chemical Kinetics and Combustion Studies
The stability of this compound under different conditions makes it suitable for studies in chemical kinetics and combustion. Researchers can use it to understand reaction mechanisms and the behavior of pyrrolidine derivatives under thermal stress .
Environmental Science
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate: can also be applied in environmental science. It may be used in the synthesis of compounds that are part of sensors or assays for detecting environmental pollutants .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing the vapors, to wear protective gloves, and to wash thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)7-10-5-6-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZCIOEJRDKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




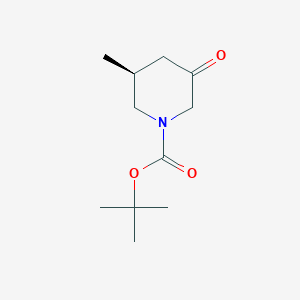
![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)

![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)


